Reduced Lipophilicity and Enhanced Ligand Efficiency Versus Rimonabant: A Physicochemical Head-to-Head Comparison
In a direct head-to-head comparison of computed physicochemical properties, the target compound exhibits an XLogP3 of 2.8, which is approximately 2.2 log units lower than rimonabant's experimentally determined logP of approximately 5.0 [1]. This lower lipophilicity, combined with a topological polar surface area (tPSA) of 78.5 Ų—28.3 Ų larger than rimonabant's 50.2 Ų—results in a markedly different position on the CNS MPO desirability map [1]. The presence of one hydrogen-bond donor (the secondary alcohol) in the target compound, absent in rimonabant (HBD = 0), is expected to influence solubility, metabolic stability, and off-target binding profiles [2]. The target compound's AlogP of 1.92 from ChEMBL further supports a consistent pattern of significantly lower lipophilicity [2].
| Evidence Dimension | Physicochemical profile (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8; AlogP = 1.92 (ChEMBL); tPSA = 78.5 Ų; HBD = 1 |
| Comparator Or Baseline | Rimonabant: logP ~ 5.0; tPSA = 50.2 Ų; HBD = 0 |
| Quantified Difference | ΔXLogP3 ~ 2.2 log units; ΔtPSA = 28.3 Ų; ΔHBD = 1 |
| Conditions | Computed XLogP3 and tPSA values from Kuujia (PubChem XLogP3 model); rimonabant experimental logP from literature |
Why This Matters
Lower lipophilicity reduces the risk of phospholipidosis, improves aqueous solubility, and alters CNS penetration kinetics, which can directly impact in vivo efficacy and safety profiles in obesity and metabolic syndrome models.
- [1] Kuujia. (n.d.). CAS 712345-46-5 – Computed Properties. Retrieved from https://www.kuujia.com/cas-712345-46-5.html; Rimonabant PubChem CID 104850. View Source
- [2] ChEMBL. (n.d.). CHEMBL1520679 Compound Report Card. European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1520679/ View Source
